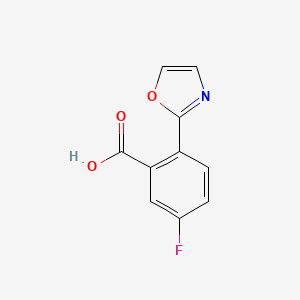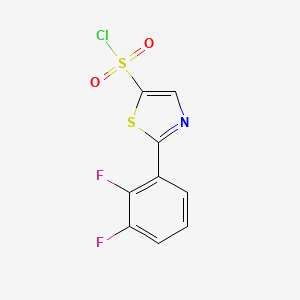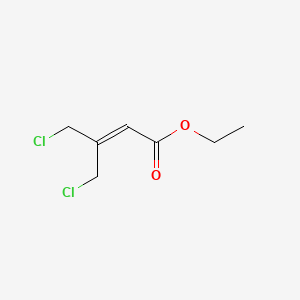
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C7H10Cl2O2. It is a chlorinated ester that finds applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes both a chloro and a chloromethyl group attached to a butenoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-(chloromethyl)but-2-enoate typically involves the chlorination of ethyl but-2-enoate. One common method includes the reaction of ethyl but-2-enoate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted esters, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-3-(chloromethyl)but-2-enoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing chloro groups makes the compound more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-chloro-2-methylbut-2-enoate
- Ethyl 4-chloro-3-hydroxybutyrate
- Ethyl 4-chloro-3-oxobutanoate
Uniqueness
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is unique due to the presence of both chloro and chloromethyl groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications.
Eigenschaften
Molekularformel |
C7H10Cl2O2 |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
ethyl 4-chloro-3-(chloromethyl)but-2-enoate |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-11-7(10)3-6(4-8)5-9/h3H,2,4-5H2,1H3 |
InChI-Schlüssel |
XAFDVEOWHLRGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)

![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
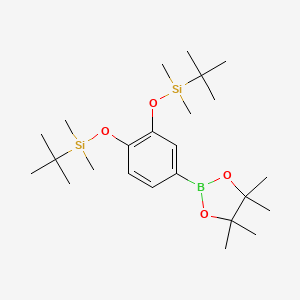
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
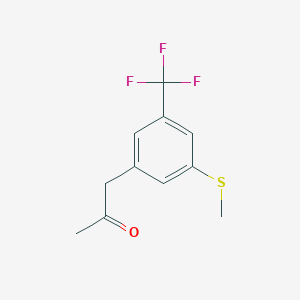
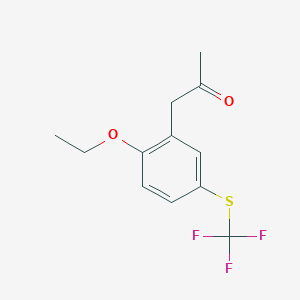
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)

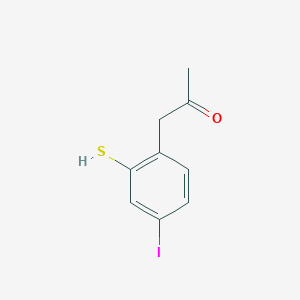

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
